Bromo-PEG4-t-butyl ester
Overview
Description
Bromo-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The PEG spacer increases the aqueous solubility of the resulting compound. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid for bioconjugation with amine-bearing biomolecules .
Mechanism of Action
Target of Action
Bromo-PEG4-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which means it can be removed to reveal a carboxyl group that can participate in further chemical reactions.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the nature of the molecules it is linked to and the specific biological system it is introduced to.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment could influence the compound’s action. Additionally, the compound’s stability, efficacy, and action could be influenced by factors such as temperature and the presence of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG4-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent and a t-butyl protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as column chromatography or recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group. This reaction is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used. The reaction is typically carried out in an organic solvent like DCM or DMSO at room temperature.
Deprotection: Acidic conditions using TFA or HCl are employed to remove the t-butyl protecting group and form the free carboxyl group.
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group derivative of PEG
Scientific Research Applications
Bromo-PEG4-t-butyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance solubility and reactivity.
Biology: It is employed in the bioconjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is utilized in the production of functionalized materials and in the development of new polymers with specific properties
Comparison with Similar Compounds
Bromo-PEG2-t-butyl ester: Contains a shorter PEG spacer, which may result in lower solubility and different reactivity.
Bromo-PEG6-t-butyl ester: Contains a longer PEG spacer, which may enhance solubility and provide different steric effects.
Bromo-PEG4-methyl ester: Contains a methyl ester group instead of a t-butyl ester group, which may affect the deprotection conditions and reactivity.
Uniqueness: Bromo-PEG4-t-butyl ester is unique due to its specific PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl protected carboxyl group offers a convenient deprotection mechanism under acidic conditions, making it versatile for various applications in bioconjugation and material science .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHUFASPMJBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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